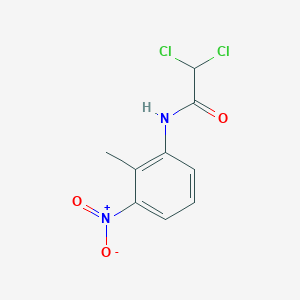![molecular formula C15H12ClF2NO2 B5818141 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as DFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFMA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known to selectively target estrogen receptors in the body. In
Wirkmechanismus
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide selectively targets estrogen receptors in the body. It has been shown to act as an estrogen receptor agonist in some tissues and an antagonist in others. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by blocking the action of estrogen on these cells. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the proliferation of breast cancer cells and induce apoptosis in these cells. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to reduce bone loss in animal models of osteoporosis. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have anti-inflammatory and antioxidant effects in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized properties. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications, which makes it a useful compound for investigating the mechanisms of action of SERMs. However, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide also has some limitations. It is not as potent as some other SERMs, which may limit its usefulness in some experiments. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has not been extensively studied in humans, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide. One potential direction is to investigate its potential use as a treatment for other types of cancer, such as prostate cancer. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide and its potential use in the treatment of neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide in humans.
Synthesemethoden
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloroacetophenone with 2-(difluoromethoxy)aniline in the presence of a base, such as potassium carbonate, to yield 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide. The reaction can be carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product can be purified using column chromatography to obtain a pure form of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for breast cancer. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been studied for its potential use as a treatment for osteoporosis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c16-11-7-5-10(6-8-11)9-14(20)19-12-3-1-2-4-13(12)21-15(17)18/h1-8,15H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDKTONHDTPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)


![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818127.png)
![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B5818160.png)
![4-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5818163.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)